![molecular formula C8H16N2 B1280166 {1-Azabicyclo[2.2.2]octan-3-yl}methanamine CAS No. 75936-99-1](/img/structure/B1280166.png)
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine
Overview
Description
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine, also known by its IUPAC name 1-azabicyclo[2.2.2]oct-3-ylmethanamine, is a bicyclic amine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . This compound is characterized by its unique bicyclic structure, which consists of a nitrogen atom incorporated into a bicyclo[2.2.2]octane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine typically involves the reduction of the corresponding azide or nitrile precursor. One common method includes the reduction of 1-azabicyclo[2.2.2]octan-3-one oxime using hydrogen gas in the presence of a palladium catalyst . Another approach involves the reduction of 1-azabicyclo[2.2.2]octan-3-yl nitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These methods utilize high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve efficient reduction of the precursor compounds .
Chemical Reactions Analysis
Types of Reactions
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with palladium or platinum catalysts
Substitution: Acyl chlorides, isocyanates
Major Products Formed
Oxidation: N-oxide derivatives
Reduction: Primary amine (target compound)
Substitution: Amides, carbamates
Scientific Research Applications
Muscarinic Receptor Antagonism
One of the prominent applications of 1-Azabicyclo[2.2.2]octan-3-ylmethanamine is its role as a muscarinic receptor antagonist. Compounds featuring this structure have been developed to target muscarinic acetylcholine receptors, which are implicated in various neurological conditions. For instance, a patent describes derivatives of this compound that act as dual antagonists for muscarinic receptors and beta2 adrenergic receptors, showcasing potential for treating respiratory diseases and other conditions related to cholinergic signaling .
Positive Allosteric Modulation
Research has identified 1-Azabicyclo[2.2.2]octan-3-ylmethanamine derivatives as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α3β2 subtype. These modulators enhance receptor activity without directly activating the receptor, offering a mechanism that could lead to fewer side effects compared to traditional agonists . This modulation has potential implications in treating cognitive disorders and enhancing synaptic plasticity.
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving 1-Azabicyclo[2.2.2]octan-3-ylmethanamine have revealed insights into how modifications to the bicyclic structure can influence biological activity. For example, variations in substituents at specific positions on the bicyclic ring have been shown to significantly affect receptor binding affinity and efficacy . These findings are critical for the design of new therapeutic agents with improved pharmacological profiles.
Case Study: Treatment of Neurological Disorders
In a study investigating compounds related to 1-Azabicyclo[2.2.2]octan-3-ylmethanamine, researchers found that certain derivatives exhibited significant neuroprotective effects in animal models of neurodegeneration. These compounds demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, suggesting their potential as therapeutic agents for conditions such as Alzheimer's disease .
Case Study: Pain Management
Another application explored is the use of 1-Azabicyclo[2.2.2]octan-3-ylmethanamine derivatives as analgesics. Preliminary studies indicated that these compounds could modulate pain pathways by acting on both peripheral and central nervous systems, providing a dual mechanism for pain relief without the adverse effects commonly associated with opioid medications .
Summary of Findings
The following table summarizes key findings from various studies on 1-Azabicyclo[2.2.2]octan-3-ylmethanamine:
Mechanism of Action
The mechanism of action of {1-Azabicyclo[2.2.2]octan-3-yl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system . The compound’s bicyclic structure allows it to mimic the action of natural neurotransmitters, potentially modulating synaptic transmission and influencing neurological pathways .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Another bicyclic amine with a similar structure but lacking the methanamine group.
Tropane: A bicyclic compound with a nitrogen atom, commonly found in alkaloids like cocaine and atropine.
Uniqueness
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine is unique due to its specific bicyclic structure combined with a methanamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Biological Activity
{1-Azabicyclo[2.2.2]octan-3-yl}methanamine, also known as quinuclidine, is a bicyclic amine that exhibits significant biological activity, particularly in the context of neurotransmitter systems and receptor interactions. This article explores the compound's biological mechanisms, pharmacological applications, and relevant research findings.
Target Receptors and Enzymes
The primary biological targets of this compound include muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). Due to its structural similarity to tropane alkaloids, it acts as a competitive antagonist at postganglionic mAChRs, influencing various physiological processes such as neurotransmission and muscle contraction .
Biochemical Pathways
This compound is known to affect neurotransmitter signaling pathways significantly. It interacts with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase, which modulates acetylcholine levels in synaptic clefts . The inhibition of these enzymes can lead to increased synaptic activity and altered neuronal function.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution throughout the body. It is metabolized primarily in the liver, with excretion occurring via the urine . Such characteristics are crucial for its potential therapeutic applications.
Biological Activity
Research has demonstrated that this compound exhibits various biological effects:
- Neurotransmitter Modulation : The compound has been shown to enhance neurotransmitter release by acting on nAChRs, specifically as a positive allosteric modulator (PAM) of the α3β2 subtype . This modulation can lead to improved cognitive functions and may have implications for treating cognitive dysfunction in conditions such as schizophrenia.
- Antioxidant Properties : Studies indicate that derivatives of this compound may exhibit antioxidant activity, providing potential protective effects against oxidative stress in neuronal cells .
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Cognitive Dysfunction in Schizophrenia : A Phase 2 clinical trial investigated a related compound's efficacy in treating cognitive dysfunction associated with schizophrenia. Results indicated a favorable tolerability profile and significant improvements in cognitive performance compared to placebo .
- Neuroprotective Effects : Research has highlighted its neuroprotective effects in models of neurodegenerative diseases, suggesting that it can mitigate neuronal damage through its action on cholinergic systems .
Research Applications
The unique structure and biological properties of this compound make it a valuable compound for various scientific applications:
Field | Application |
---|---|
Chemistry | Building block for complex organic synthesis; ligand in coordination chemistry |
Biology | Study of neurotransmitter systems; receptor interaction studies |
Medicine | Potential therapeutic agent for neurological disorders; drug development |
Industry | Synthesis of pharmaceuticals and agrochemicals |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing {1-Azabicyclo[2.2.2]octan-3-yl}methanamine, and how are intermediates purified?
- The compound is typically synthesized via quinuclidine scaffold modifications. Key steps include reductive amination or nucleophilic substitution on bicyclic precursors. Purification often involves recrystallization of hydrochloride salts (e.g., dihydrochloride derivatives), as described for structurally related amines . Analytical techniques like HPLC and NMR are critical for verifying purity and stereochemistry.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Refer to Safety Data Sheets (SDS) for structurally similar compounds (e.g., 1-Azabicyclo[2.2.2]octan-3-yl acetate), which highlight hazards such as respiratory irritation and recommend PPE (gloves, goggles), proper ventilation, and emergency procedures like eye flushing with water . Storage should adhere to flammability guidelines for tertiary amines.
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Chiral HPLC or X-ray crystallography are standard methods. For example, (3S)-configured derivatives (e.g., Aceclidine Hydrochloride) are resolved using chiral columns, with retention times compared to known standards . Polarimetry and NOESY NMR can further validate spatial arrangements .
Advanced Research Questions
Q. What methodologies are used to investigate the receptor-binding affinity of this compound derivatives?
- Radioligand binding assays (e.g., with tritiated acetylcholine) on nicotinic acetylcholine receptors (nAChRs) are common. Competitive displacement studies using derivatives like zacopride and azasetron (structurally related bicyclic amines) provide comparative data on binding kinetics . Computational docking models (e.g., AutoDock Vina) further predict interaction sites within receptor pockets .
Q. How can contradictory pharmacological data for this compound analogs be resolved?
- Discrepancies in efficacy (e.g., parasympathomimetic vs. sedative effects) may arise from stereochemical variations or off-target interactions. Systematic SAR studies, paired with knockout animal models, isolate target-specific effects. For example, Aceclidine Salicylate’s antihypertensive activity is attributed to M3 muscarinic receptor agonism, validated via receptor-subtype-selective antagonists .
Q. What experimental models are appropriate for evaluating the antiemetic potential of this compound derivatives?
- Ferret emesis models, standardized for cisplatin-induced vomiting, are widely used. Parameters include latency to first vomit and retch/vomit (R+V) counts. Anti-emetic candidates (e.g., zacopride analogs) are administered intravenously, with efficacy compared to 5-HT3 receptor antagonists like ondansetron .
Q. How are metabolic stability and bioavailability optimized for quinuclidine-based compounds like this compound?
- Microsomal stability assays (e.g., liver S9 fractions) identify metabolic hotspots. Structural modifications, such as acetyloxy groups (as in Aceclidine Hydrochloride), enhance plasma half-life by reducing cytochrome P450-mediated oxidation . Pharmacokinetic profiling in rodent models further refines dosing regimens.
Q. Methodological Guidance
Q. What strategies mitigate degradation during long-term storage of this compound salts?
- Hydrochloride salts are hygroscopic; store under inert gas (argon) at –20°C. Periodic stability testing via TLC or LC-MS detects decomposition products (e.g., oxidized quinuclidone derivatives) . Lyophilization improves stability for aqueous formulations.
Q. How are computational tools applied to predict the bioactivity of novel this compound analogs?
- QSAR models (e.g., CoMFA, CoMSIA) correlate structural descriptors (logP, polar surface area) with activity. Molecular dynamics simulations (e.g., GROMACS) assess binding mode stability in nAChR homology models .
Q. Data Interpretation
Q. Why do certain this compound derivatives exhibit dual agonism/antagonism at muscarinic receptors?
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSCFLSNWRVGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70504085 | |
Record name | 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75936-99-1 | |
Record name | 1-(1-Azabicyclo[2.2.2]octan-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70504085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.